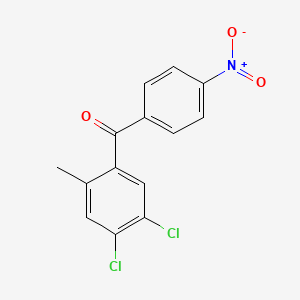
Methanone, (4,5-dichloro-2-methylphenyl)(4-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanone, (4,5-dichloro-2-methylphenyl)(4-nitrophenyl)- is a chemical compound with significant interest in various scientific fields This compound is characterized by the presence of two aromatic rings, one substituted with dichloro and methyl groups, and the other with a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4,5-dichloro-2-methylphenyl)(4-nitrophenyl)- typically involves the reaction of 4,5-dichloro-2-methylbenzoyl chloride with 4-nitrobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can improve the sustainability of the production process.
化学反应分析
Types of Reactions
Methanone, (4,5-dichloro-2-methylphenyl)(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted aromatic compounds.
科学研究应用
Methanone, (4,5-dichloro-2-methylphenyl)(4-nitrophenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methanone, (4,5-dichloro-2-methylphenyl)(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
相似化合物的比较
Similar Compounds
Methanone, (4-nitrophenyl)phenyl-: Similar structure but lacks the dichloro and methyl substitutions.
Methanone, bis(4-chlorophenyl)-: Contains two chlorophenyl groups instead of dichloro and nitrophenyl groups.
Uniqueness
Methanone, (4,5-dichloro-2-methylphenyl)(4-nitrophenyl)- is unique due to the presence of both dichloro and nitro groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
280744-28-7 |
|---|---|
分子式 |
C14H9Cl2NO3 |
分子量 |
310.1 g/mol |
IUPAC 名称 |
(4,5-dichloro-2-methylphenyl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C14H9Cl2NO3/c1-8-6-12(15)13(16)7-11(8)14(18)9-2-4-10(5-3-9)17(19)20/h2-7H,1H3 |
InChI 键 |
DRXVFURMPODJFM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12582530.png)

![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12582542.png)
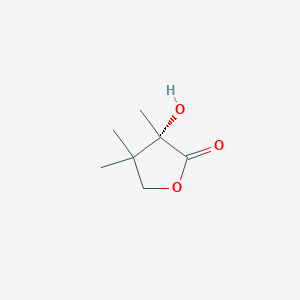
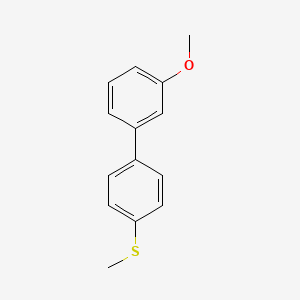
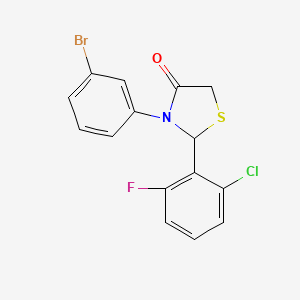
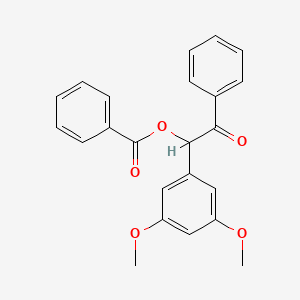
![3-Hydroxy-4-[(2-hydroxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12582573.png)
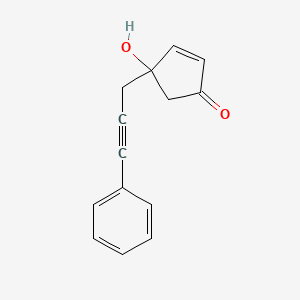
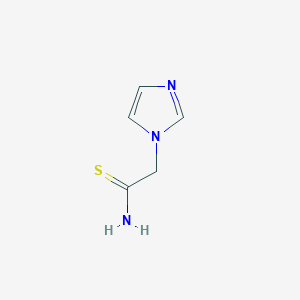
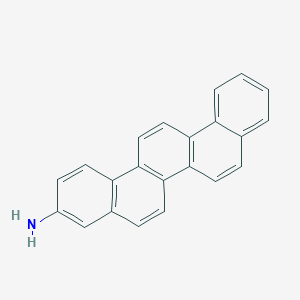
![1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene](/img/structure/B12582601.png)
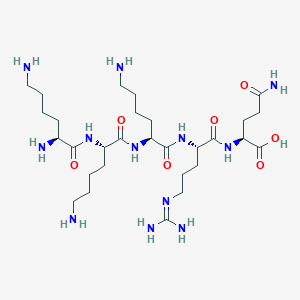
![1H-Imidazole, 1-ethyl-2-[(4-methylphenyl)azo]-](/img/structure/B12582606.png)
